
2,2-Dimethyl-3-(1,2,3-thiadiazol-4-yl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(1,2,3-thiadiazol-4-yl)propanal is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a thiadiazole ring attached to a propanal group with two methyl groups at the second carbon position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(1,2,3-thiadiazol-4-yl)propanal typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2,2-dimethylpropanal with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-(1,2,3-thiadiazol-4-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 2,2-Dimethyl-3-(1,2,3-thiadiazol-4-yl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(1,2,3-thiadiazol-4-yl)propanol.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2-Dimethyl-3-(1,2,3-thiadiazol-4-yl)propanal involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting the function of essential enzymes in microorganisms.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.
1,2,4-Thiadiazole: A different isomer of thiadiazole with distinct properties.
2,5-Dimethyl-1,3,4-thiadiazole: A closely related compound with two methyl groups on the thiadiazole ring.
Uniqueness
2,2-Dimethyl-3-(1,2,3-thiadiazol-4-yl)propanal is unique due to its specific structure, which combines the thiadiazole ring with a propanal group and two methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C7H10N2OS |
|---|---|
分子量 |
170.23 g/mol |
IUPAC名 |
2,2-dimethyl-3-(thiadiazol-4-yl)propanal |
InChI |
InChI=1S/C7H10N2OS/c1-7(2,5-10)3-6-4-11-9-8-6/h4-5H,3H2,1-2H3 |
InChIキー |
VRDPZEJGGGQQIC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CSN=N1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B13313520.png)
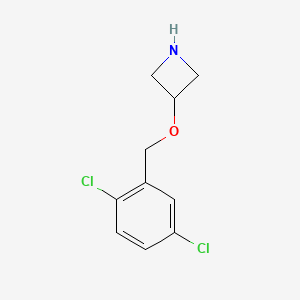
![2-{[(3-Methylphenyl)methyl]amino}butan-1-ol](/img/structure/B13313535.png)

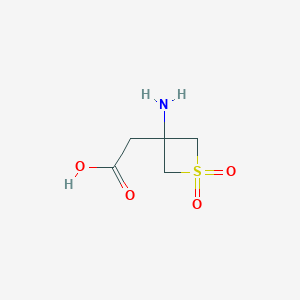
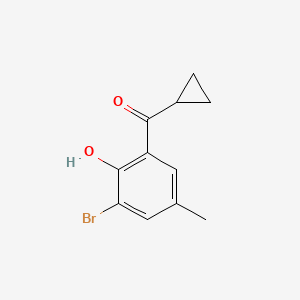

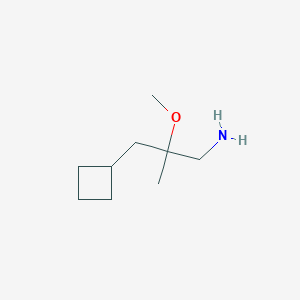
![2-[(1-Phenylpropyl)amino]acetamide](/img/structure/B13313557.png)
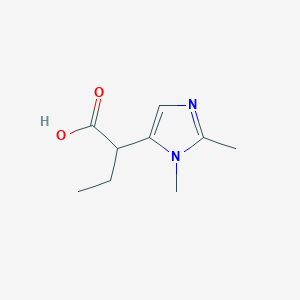
![4-Chloro-7-methyl-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13313579.png)
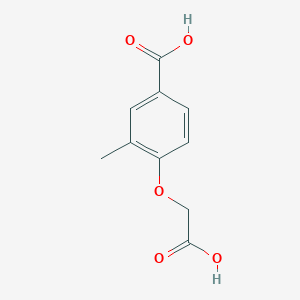
![tert-Butyl 5-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13313597.png)

